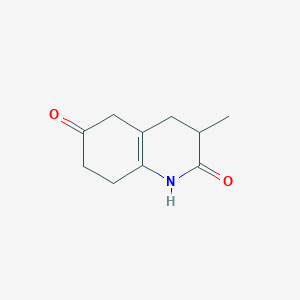

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione

Description

Properties

IUPAC Name |

3-methyl-1,3,4,5,7,8-hexahydroquinoline-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7-5-8(12)2-3-9(7)11-10(6)13/h6H,2-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLXDHHKWBVIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(=O)C2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234181 | |

| Record name | 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-06-4 | |

| Record name | 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,5,7,8-Hexahydro-3-methyl-2,6-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include:

Temperature: 80-120°C

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Polar solvents like ethanol or acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,6-dione derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,6-dione, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

Altering cellular processes: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione and structurally related compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6-dione | 77903-18-5 | C₁₀H₁₃NO₂ | 179.22 | Dione, tetrahydroquinoline | High polarity, hydrogen bonding |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | C₁₀H₁₃N | 147.22 | Aromatic amine, tetrahydroquinoline | Lower polarity, basic amine |

| 3-Methyl-1,3,4,5,7,8-hexahydro-2,6-quinolinedione | 77903-18-5* | C₁₀H₁₃NO₂ | 179.22 | Dione, hexahydroquinoline | Increased saturation, reduced planarity |

Physicochemical and Reactivity Differences

- Polarity and Solubility: The dione groups in 3-Methyl-3,4,7,8-tetrahydroquinoline-2,6-dione enhance polarity compared to 6-Methyl-1,2,3,4-tetrahydroquinoline (), which lacks oxygenated functional groups. This difference likely increases aqueous solubility and alters chromatographic behavior .

Biological Activity

3-Methyl-3,4,7,8-tetrahydroquinoline-2,6(1H,5H)-dione (CAS No. 77903-18-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Melting Point : 206-208°C

- Appearance : Powder or liquid

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. In particular, research has demonstrated that derivatives of tetrahydroquinoline can inhibit the growth of colorectal cancer cells by inducing oxidative stress and disrupting cellular homeostasis. For instance, one study synthesized several tetrahydroquinolinone derivatives and found that specific compounds exhibited antiproliferative activity at micromolar concentrations. These compounds not only suppressed colony formation but also inhibited cell migration in HCT-116 colon cancer cells by modulating the PI3K/AKT/mTOR signaling pathway .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown promise as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been reported to possess antibacterial and anti-HIV properties . This broad spectrum of activity suggests that the compound may serve as a scaffold for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase and other enzymes involved in cellular signaling pathways.

- Protein Expression Modulation : The compound can deregulate proteins involved in cell proliferation and metastasis.

Study on Colorectal Cancer Cells

A prominent study evaluated the effects of synthesized tetrahydroquinolinone derivatives on human colon cancer cells (HCT-116). The results indicated that certain derivatives led to significant reductions in cell viability and migration while inducing autophagy through oxidative stress mechanisms .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could enhance cognitive function by inhibiting acetylcholinesterase activity and promoting neuronal survival under stress conditions .

Comparative Analysis of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methyl-tetrahydroquinoline-dione derivatives?

Answer:

The synthesis typically involves cyclization or halogenation-substitution pathways. For example:

- Cyclization approaches : Start with 4-hydroxyquinolin-2(1H)-ones, followed by halogenation (e.g., using sulfuryl chloride or bromine) to form 3-halo intermediates. Subsequent substitution with nucleophiles like sodium azide yields azido derivatives, which can undergo cycloaddition reactions .

- Bifunctional derivatives : Use isatoic anhydride as a precursor, reacting with benzodithiazine dioxides to form spiro-fused structures .

Key considerations : Solvent choice (DMSO for Cu-catalyzed click chemistry) and catalyst loading (e.g., 10 mol% CuSO₄·5H₂O for triazole formation) significantly impact yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C-NMR : Essential for confirming regiochemistry and hydrogen bonding. For example, carbonyl groups (C=O) appear downfield (~168–188 ppm in ¹³C-NMR), while NH protons resonate as broad singlets (~11–12 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., N₃ stretches at ~2126 cm⁻¹, C=O stretches at ~1670–1720 cm⁻¹) .

- Mass spectrometry (EI/ESI+) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for triazole derivatives) .

Basic: What safety protocols are required for handling this compound?

Answer:

According to its MSDS:

- Hazards : Harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats.

- Storage : Keep in a cool, dry place away from oxidizers.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry optimize synthetic routes for tetrahydroquinoline-diones?

Answer:

- Quantum chemical calculations : Use Hartree–Fock (HF) methods to model reaction pathways and predict regioselectivity. For example, HF calculations can identify steric or electronic barriers in isatoic anhydride reactions, explaining yield limitations .

- Density Functional Theory (DFT) : Simulate transition states to refine catalyst selection (e.g., Cu(I) vs. Ru catalysts for cycloadditions).

Advanced: How to resolve contradictory yield data in copper-catalyzed cycloadditions?

Answer:

Methodological steps:

Control variables : Test catalyst loading (e.g., 5–15 mol% CuSO₄), reaction time (monitor via TLC), and solvent polarity. Evidence shows 10 mol% CuSO₄ in DMSO achieves 51–92% yields for triazole derivatives .

Byproduct analysis : Use column chromatography to isolate impurities and characterize them via LC-MS.

Mechanistic studies : Probe the role of granular copper as a co-catalyst in stabilizing reactive intermediates .

Advanced: What strategies enhance regioselectivity in functionalizing the tetrahydroquinoline-dione core?

Answer:

- Substituent-directed reactions : Electron-withdrawing groups (e.g., Cl, NO₂) at position 6 direct cycloadditions to position 3. For example, 6-chloro derivatives show >90% regioselectivity in Cu-catalyzed triazole formation .

- Steric effects : Bulky R-groups on the alkyne substrate favor 1,4-triazole regioisomers over 1,5-isomers .

Advanced: How to mitigate byproduct formation during azide-alkyne cycloadditions?

Answer:

- Workup optimization : Wash organic layers with NH₄Cl/ammonia to remove unreacted azides and copper residues. Co-distillation with toluene/ethanol eliminates residual DMSO .

- Temperature control : Reactions at RT in darkness prevent azide decomposition. For thermally unstable intermediates, use low-temperature quenching (−78°C).

Advanced: What analytical workflows validate the purity of tetrahydroquinoline-dione derivatives?

Answer:

- Combined techniques :

- HPLC-PDA : Quantify purity (>95% threshold) and detect UV-active impurities.

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values (critical for publication-ready data) .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.

Advanced: How to address solubility challenges in biological assays?

Answer:

- Derivatization : Introduce polar groups (e.g., hydroxymethyl via propargyl alcohol) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding cellular toxicity.

Advanced: What are the limitations of current synthetic methods for this compound class?

Answer:

- Functional group intolerance : Strongly acidic/basic conditions may hydrolyze the dione moiety. Mild reagents (e.g., NaHCO₃ for workup) are preferred .

- Scalability : Multi-step sequences with chromatography reduce practicality. Flow chemistry or microwave-assisted synthesis could improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.